Tibolone

Description

Properties

IUPAC Name |

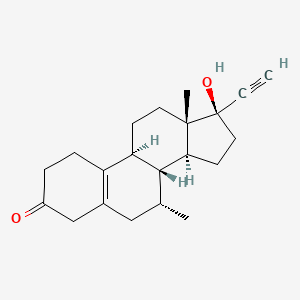

(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDGZWOAQTVYBX-XOINTXKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023667 | |

| Record name | Tibolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 g/L | |

| Record name | Tibolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5630-53-5 | |

| Record name | Tibolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tibolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tibolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tibolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tibolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Tibolone in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone, a synthetic steroid, is recognized for its therapeutic benefits in managing menopausal symptoms and preventing osteoporosis. Beyond these primary applications, a growing body of evidence highlights its significant neuroprotective properties, positioning it as a compound of interest for mitigating age-related cognitive decline and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in neuronal cells, focusing on its metabolism, receptor interactions, and modulation of key intracellular signaling pathways.

Core Mechanism of Action: A Multi-faceted Approach

This compound itself is a pro-drug that is rapidly metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer of this compound.[1][2] The tissue-specific effects of this compound are a direct consequence of the differential expression of metabolic enzymes and hormone receptors in various tissues, including the brain.[2][3]

The 3α- and 3β-hydroxy metabolites exert estrogenic effects by binding to estrogen receptors (ERs), with a preference for ERα over ERβ.[2][4] In contrast, the Δ4-isomer exhibits progestogenic and androgenic activities through its interaction with progesterone (B1679170) (PR) and androgen receptors (AR).[1][2][4] This complex pharmacology allows this compound to elicit a nuanced and tissue-selective biological response. In the central nervous system, the estrogenic actions of its metabolites are believed to be the primary drivers of its neuroprotective effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the receptor binding affinities of this compound's metabolites and its effects on key neuronal proteins.

Table 1: Receptor Binding Affinity of this compound and its Metabolites

| Compound | Receptor | Relative Binding Affinity (%) (Compared to endogenous ligand) |

| 3α-OH-Tibolone | Estrogen Receptor α (ERα) | Weaker than Estradiol |

| Estrogen Receptor β (ERβ) | Weaker than Estradiol | |

| 3β-OH-Tibolone | Estrogen Receptor α (ERα) | Weaker than Estradiol |

| Estrogen Receptor β (ERβ) | Weaker than Estradiol | |

| Δ4-Isomer | Progesterone Receptor (PR) | Strong |

| Androgen Receptor (AR) | Stronger than this compound | |

| This compound | Progesterone Receptor (PR) | 10 times weaker than Δ4-Isomer |

| Androgen Receptor (AR) | Weaker than Δ4-Isomer | |

| Estrogen Receptor α (ERα) | < 0.1% of Estradiol | |

| Estrogen Receptor β (ERβ) | < 0.1% of Estradiol |

Data compiled from multiple sources indicating relative affinities. Specific Ki or IC50 values for neuronal receptors are not consistently reported in the literature.[2][4][5]

Table 2: Effects of this compound on Key Neuronal Proteins in Preclinical Models

| Model System | Treatment | Protein | Change | Reference |

| Aged Male Mice Hippocampus | This compound (0.01 mg/kg) | Phosphorylated Tau (PHF-1) | Decreased | [6] |

| This compound (1 mg/kg) | Phosphorylated Tau (PHF-1) | Decreased | [6] | |

| This compound (0.01 mg/kg) | Total Akt | Decreased | [6] | |

| This compound (1 mg/kg) | Total Akt | Decreased | [6] | |

| This compound (0.01 mg/kg) | Phosphorylated Akt | Decreased | [6] | |

| This compound (1 mg/kg) | Phosphorylated Akt | Decreased | [6] | |

| This compound (0.01 mg/kg) | Ratio of p-Akt/Total Akt | Increased | [6] | |

| This compound (1 mg/kg) | Ratio of p-Akt/Total Akt | Decreased | [6] | |

| Co-cultured SH-SY5Y cells | Mesenchymal Stem Cells | Bax | Increased | [7] |

| Mesenchymal Stem Cells | Bcl-2 | Decreased | [7] | |

| Mesenchymal Stem Cells | Bax/Bcl-2 Ratio | Increased (7.7-fold) | [7] | |

| SH-SY5Y cells | β-asarone | Beclin-1 | Decreased | [8] |

| β-asarone | LC3B | Decreased | [8] | |

| β-asarone | Bcl-2 | Increased | [8] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways, primarily through the activation of estrogen receptors by its metabolites.

PI3K/Akt/GSK3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Evidence suggests that this compound can modulate this pathway to promote neuronal resilience. Activation of ERs by this compound's metabolites can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[6] By inhibiting GSK3β, this compound can reduce tau hyperphosphorylation and its downstream pathological consequences.[6]

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in neuronal survival, differentiation, and synaptic plasticity. While direct evidence in neuronal cells is still emerging, studies in other cell types suggest that this compound and its metabolites can inhibit MAPK phosphorylation.[9] In a neuronal context, activation of ERs can lead to the activation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (p-ERK) can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) promotes the transcription of genes involved in neuronal survival and plasticity, including brain-derived neurotrophic factor (BDNF).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuronal function and neurodegenerative diseases.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: To induce a neuronal phenotype, plate SH-SY5Y cells at a desired density. After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM retinoic acid (RA).

-

Maintenance: Refresh the differentiation medium every 2-3 days for a total of 5-7 days. For terminal differentiation, the medium can be further supplemented with brain-derived neurotrophic factor (BDNF) at 50 ng/mL for an additional 3-5 days.[10][11]

Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

Protocol:

-

Cell Plating: Plate differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or its metabolites for 24 hours.

-

Glutamate Challenge: Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 20-50 mM) for 24 hours.[12][13]

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of Protein Expression and Phosphorylation

Western blotting is used to quantify the levels of specific proteins and their phosphorylation status.

Protocol:

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-ERK, total ERK, Bcl-2, Bax, Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[6]

Conclusion

This compound's neuroprotective effects in neuronal cells are mediated by a complex interplay of its metabolites with estrogen, progesterone, and androgen receptors. The activation of these receptors, particularly estrogen receptors in the brain, triggers downstream signaling cascades, including the PI3K/Akt/GSK3β and likely the MAPK/ERK pathways. This modulation of intracellular signaling ultimately leads to the inhibition of apoptosis, reduction of tau hyperphosphorylation, and promotion of neuronal survival and plasticity. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound's action and its potential as a therapeutic agent for neurodegenerative diseases. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and signaling pathway modulation in various neuronal subtypes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of this compound on the Central Nervous System: Clinical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue-selectivity: the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effect of this compound on mood, cognition, well-being, and sexuality in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor profiling and endocrine interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulates neuronal plasticity through regulating Tau, GSK3β/Akt/PI3K pathway and CDK5 p35/p25 complexes in the hippocampus of aged male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-asarone prevents Aβ25-35-induced inflammatory responses and autophagy in SH-SY5Y cells: down expression Beclin-1, LC3B and up expression Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and its metabolites induce antimitogenesis in human coronary artery smooth muscle cells: role of estrogen, progesterone, and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 12. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide on the Tissue-Specific Metabolites of Tibolone and Their Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibolone is a synthetic steroid utilized in hormone replacement therapy that exhibits a unique profile of tissue-specific hormonal activity. This selectivity is attributed to its complex metabolism, which varies across different tissues, and the distinct receptor affinities of its active metabolites. This document provides a comprehensive overview of this compound's metabolism, the receptor binding profiles of its key metabolites (3α-OH-tibolone, 3β-OH-tibolone, and the δ4-isomer), and the experimental methodologies used to characterize these properties. The tissue-specific actions of this compound—estrogenic in bone, brain, and vagina; progestogenic and androgenic in the endometrium and other tissues—are elucidated through a detailed examination of its metabolic pathways and receptor interactions.[1][2][3] This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Introduction

This compound is a synthetic steroid classified as a Selective Tissue Estrogenic Activity Regulator (STEAR).[4] It is used for the treatment of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis.[3][5] Its clinical efficacy is derived from its unique ability to exert estrogenic, progestogenic, and androgenic effects in a tissue-dependent manner.[1][6] The parent compound, this compound, is pharmacologically inactive and serves as a prodrug.[5][7] Following oral administration, it is rapidly metabolized in the gastrointestinal tract and liver into three primary active metabolites: 3α-hydroxythis compound (3α-OH-tibolone), 3β-hydroxythis compound (3β-OH-tibolone), and the δ4-isomer of this compound.[1][5][8] The tissue-selective effects of this compound are a direct consequence of how these metabolites interact with estrogen (ER), progesterone (B1679170) (PR), and androgen (AR) receptors in different cellular environments.[1][2]

Tissue-Specific Metabolism of this compound

The pharmacological profile of this compound is intricately linked to its metabolism, which is governed by the expression and activity of specific enzymes in various tissues.[2]

-

Formation of Estrogenic Metabolites: In tissues like the liver and intestines, this compound is rapidly converted to its two hydroxylated metabolites, 3α-OH-tibolone and 3β-OH-tibolone.[3][5][7] This conversion is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenase (HSD) enzymes, which are part of the aldo-keto reductase (AKR) 1C subfamily.[9][10] These two metabolites are responsible for the estrogenic effects of this compound, particularly in the bone, brain, and vaginal tissues.[1][3]

-

Formation of Progestogenic/Androgenic Metabolite: The δ4-isomer of this compound is formed through an enzymatic shift of a double bond in the parent molecule.[11] This metabolite has both progestogenic and androgenic properties.[2][12] Its effects are most prominent in the endometrium, where its progestogenic action prevents the endometrial proliferation that unopposed estrogenic activity can cause.[2][13]

-

Enzymatic Regulation in Target Tissues: The tissue-specific action is further refined by local enzyme regulation. For instance, in breast tissue, this compound and its metabolites inhibit the sulfatase enzyme and stimulate sulfotransferase activity.[2][4] This prevents the conversion of inactive sulfate-conjugated estrogens into their active forms, thereby minimizing estrogenic stimulation in the breast.[13][14]

dot

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Tissue-selectivity: the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: what it is, what it is for, use in menopause | Flarer [flarer.ch]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Professional Patient Advice) - Drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound metabolism in human liver is catalyzed by 3alpha/3beta-hydroxysteroid dehydrogenase activities of the four isoforms of the aldo-keto reductase (AKR)1C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is metabolized by the 3alpha/3beta-hydroxysteroid dehydrogenase activities of the four human isozymes of the aldo-keto reductase 1C subfamily: inversion of stereospecificity with a delta5(10)-3-ketosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vivo human metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor profiling and endocrine interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Postmenopausal this compound Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: a compound with tissue specific inhibitory effects on sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tibolone's Effect on Gene Expression in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of Tibolone on gene expression in breast cancer cell lines. It details the compound's mechanism of action, summarizes key experimental findings, outlines common research methodologies, and illustrates the complex signaling pathways involved.

Introduction: this compound and its Tissue-Specific Action

This compound is a synthetic steroid pro-drug, classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), used in hormone therapy for postmenopausal symptoms.[1] Unlike conventional hormone therapies, this compound's clinical effects are tissue-specific, owing to its rapid metabolism into three active metabolites in the liver and intestines:

-

3α-hydroxy and 3β-hydroxy metabolites: These exert estrogenic effects, primarily by binding to the estrogen receptor α (ERα).[2]

-

Δ4-isomer: This metabolite has progestogenic and androgenic properties, binding to the progesterone (B1679170) (PR) and androgen receptors (AR).[2]

This unique metabolic profile results in varied hormonal activities depending on the target tissue. In breast tissue, this compound's action is particularly complex, involving the modulation of local steroid metabolism to create a low-estrogenic environment. However, in vitro studies on breast cancer cell lines have produced conflicting results, with some suggesting anti-proliferative effects while others indicate potential for cell growth promotion.[3][4] This guide will delve into the molecular data underpinning these observations.

Core Mechanism: Modulation of Intratumoral Estrogen Metabolism

The primary mechanism by which this compound is thought to exert its effects in breast tissue is by altering the local activity of key steroid-converting enzymes. This action reduces the intracellular concentration of estradiol (B170435) (E2), the most potent endogenous estrogen.[1]

-

Inhibition of Sulfatase (STS): this compound and its metabolites potently inhibit the sulfatase enzyme, which is responsible for converting inactive estrone (B1671321) sulfate (B86663) (E1S) into active estrone (E1). This is considered a dominant pathway for local estrogen production in breast tumors.[2][3][5]

-

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD): The conversion of the weaker estrogen, estrone (E1), to the highly potent estradiol (E2) is catalyzed by 17β-HSD. This compound and its Δ4-isomer have been shown to inhibit this enzyme's activity in MCF-7 and T-47D cell lines.[2]

-

Stimulation of Sulfotransferase (SULT): The 3-hydroxy metabolites of this compound can stimulate sulfotransferase activity, which catalyzes the reverse reaction of sulfatase, converting estrone back into its inactive, sulfated form (E1S).[1]

This concerted enzymatic modulation effectively lowers intracellular levels of active estradiol, thereby reducing the ligand available to activate ERα-mediated proliferative pathways.

Figure 1: Modulation of steroidogenic enzymes in breast cancer cells by this compound.

Data Presentation: Effect on Gene and Protein Expression

The effect of this compound on the expression of key genes involved in cell proliferation and apoptosis is complex and, in some cases, contradictory. Data is primarily derived from clinical studies on tumor biopsies and animal models, with limited quantitative gene expression data from in vitro cell line studies.

Table 1: Summary of this compound's Effect on Proliferation and Apoptosis Markers

| Marker | Gene/Protein | Breast Cancer Model | Treatment | Observed Effect | Significance | Citation(s) |

|---|---|---|---|---|---|---|

| Proliferation | Ki-67 (Protein) | Postmenopausal Women (ER+) | 2.5 mg/day this compound (14 days) | Decrease in median expression (-2.4%) vs. placebo (+0.2%) | P = 0.17 (Not Significant) | [6] |

| Apoptosis | Apoptosis Index | Postmenopausal Women (ER+) | 2.5 mg/day this compound (14 days) | No median change (0.0%) vs. placebo (+0.3%) | P = 0.031 (Significant) | [6] |

| Anti-Apoptosis | Bcl-2 (mRNA) | Postmenopausal Women (ER+) | 2.5 mg/day this compound (14 days) | No significant change from baseline | P = 0.642 (Not Significant) | [7] |

| Pro-Apoptosis | Bax (mRNA) | Postmenopausal Women (ER+) | 2.5 mg/day this compound (14 days) | No significant change from baseline | P = 0.739 (Not Significant) | [7] |

| Angiogenesis | VEGF (mRNA) | MCF-7 Cells | This compound & metabolites | No effect on mRNA expression | - | [2] |

| Angiogenesis | VEGF (mRNA) | T-47D Cells | Δ4-tibolone | Less effective at increasing mRNA than progestogens | - | [2] |

| Cell Growth | Cell Count | MCF-7 Cells | 0.01 µM - 1 µM this compound | Significant cell growth promotion | - |[4] |

Signaling Pathway Interactions

The diverse effects of this compound are mediated by the differential activation of steroid hormone receptors by its metabolites.

-

Estrogenic Pathway (MCF-7 Cells): In ERα-positive cells like MCF-7, the 3α/β-hydroxy metabolites bind to and activate ERα. This can, in theory, trigger downstream signaling cascades (e.g., PI3K/Akt/mTOR) that promote the transcription of estrogen-responsive genes and drive proliferation.[8] This may explain findings where this compound was observed to have a proliferative effect.[4]

-

Progestogenic/Androgenic Pathway (T-47D Cells): In cells with high PR expression, such as T-47D, the Δ4-isomer can activate PR and AR. Progestin signaling is complex; while it can induce proliferation through pathways involving cyclin D1 (CCND1), high doses can also be inhibitory.[9] The activation of AR by the Δ4-isomer may also contribute to anti-proliferative effects.

References

- 1. This compound and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue-selective effects of this compound on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on human breast cancer cells and human vascular coronary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound (Org OD14) and its metabolites on aromatase and estrone sulfatase activity in human breast adipose stromal cells and in MCF-7 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

Tibolone's Impact on Non-Genomic Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone is a synthetic steroid hormone drug used for the management of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis.[1][2] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR) due to its unique metabolism and tissue-specific effects.[2][3] Upon administration, this compound is rapidly converted into three primary active metabolites: 3α-hydroxythis compound and 3β-hydroxythis compound, which exert estrogenic effects, and the Δ4-isomer, which has progestogenic and androgenic properties.[3]

Beyond the classical genomic pathway, where steroid receptors modulate gene transcription in the nucleus, estrogens and compounds like this compound can elicit rapid, non-genomic effects.[4] These actions are initiated at the cell membrane, are independent of gene transcription and protein synthesis, and involve the activation of various intracellular signaling cascades.[5][6] Understanding these non-genomic signaling pathways is crucial for elucidating the full spectrum of this compound's physiological and pharmacological actions, particularly its effects on the cardiovascular and central nervous systems.[7][8] This guide provides an in-depth technical overview of this compound's impact on non-genomic estrogen receptor (ER) signaling, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Non-Genomic Signaling Pathways Activated by this compound

This compound and its estrogenic metabolites initiate rapid signaling primarily through membrane-associated estrogen receptors (mERs), including the G protein-coupled estrogen receptor (GPER).[8][9] This interaction triggers a cascade of intracellular events, prominently involving the MAPK/ERK and PI3K/Akt pathways, leading to diverse cellular responses.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] this compound and its metabolites have been shown to rapidly activate this pathway. In human endothelial cells, the rapid activation of endothelial Nitric Oxide Synthase (eNOS) by this compound is dependent on MAPK-dependent cascades.[7][11][12] This activation is crucial for the production of nitric oxide (NO), a key molecule in vascular health.[7][13] Furthermore, studies on human coronary artery smooth muscle cells demonstrate that this compound and its metabolites inhibit cell growth by suppressing MAPK phosphorylation.[14]

PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another central signaling route that governs cell survival, growth, and metabolism.[15] Estrogen receptors can directly interact with the p85α regulatory subunit of PI3K, leading to its activation.[15] While some studies suggest that this compound's rapid effects, such as eNOS activation, do not rely on the PI3K pathway, others indicate its involvement in different cellular contexts.[7][16] For instance, this compound has been observed to modulate the PI3K/Akt pathway in the hippocampus, affecting the content and phosphorylation of Akt.[16]

Downstream Effects: eNOS Activation and Calcium Mobilization

A significant downstream consequence of this compound's non-genomic signaling is the activation of eNOS and the mobilization of intracellular calcium.

-

eNOS Activation and Nitric Oxide Production: this compound and its estrogenic metabolites (3α- and 3β-OH this compound) rapidly activate eNOS, leading to an increase in nitric oxide (NO) release from endothelial cells.[7][11][13] This effect is mediated by functional estrogen receptors and contributes to the regulation of vascular tone and atherogenesis.[7][12][13]

-

Intracellular Calcium ([Ca²⁺]i) Mobilization: Non-genomic steroid hormone actions frequently involve the rapid modulation of intracellular calcium levels, which acts as a crucial second messenger.[17][18] GPER1 signaling, for instance, has been shown to involve calcium mobilization.[19]

Caption: this compound-Initiated Non-Genomic Signaling Pathways.

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating the non-genomic effects of this compound on key signaling molecules.

| Parameter Measured | Cell Type | Treatment | Concentration | Time | Result | Reference |

| NO Production | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 1 µM | 30 min | ~2-fold increase vs. control | [20] |

| HUVECs | 3α-OH-tibolone | 1 µM | 30 min | ~2.5-fold increase vs. control | [20] | |

| HUVECs | 3β-OH-tibolone | 1 µM | 30 min | ~2.5-fold increase vs. control | [20] | |

| MAPK (ERK) Phosphorylation | Human Arterial Smooth Muscle Cells | This compound | 10 µM | - | Inhibition of serum-induced phosphorylation | [14] |

| Akt Phosphorylation | Aged Male Mouse Hippocampus | This compound (low dose) | - | Chronic | Increased ratio of p-Akt/total Akt | [16] |

| Aged Male Mouse Hippocampus | This compound (high dose) | - | Chronic | Decreased ratio of p-Akt/total Akt | [16] | |

| GABAB Response Attenuation | Guinea Pig Hypothalamic Neurons | This compound | 100 nM | Rapid | Attenuation of baclofen-induced currents | [8] |

| Guinea Pig Hypothalamic Neurons | 3β-OH-tibolone | 100 nM | Rapid | Attenuation of baclofen-induced currents | [8] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of non-genomic signaling. Below are synthesized protocols for key experiments cited in the literature.

Western Blotting for Protein Phosphorylation (e.g., p-ERK)

This protocol is a standard method to detect and quantify the phosphorylation status of specific proteins like ERK1/2.[10][21][22]

-

Cell Culture and Treatment: Seed cells (e.g., HUVECs, HEK-293T) in appropriate culture plates and grow to 70-80% confluency.[10] Starve cells in serum-free medium for several hours before treatment with this compound, its metabolites, or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation and SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[22] Load equal amounts of protein (10-20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[10][22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.[10][23]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., total ERK1/2).[21][23]

-

Densitometry: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each sample.[10]

Caption: Experimental Workflow for Western Blotting.

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.[24][25][26]

-

Cell Culture and Loading: Culture cells to ~90% confluency.[24][26] Detach and resuspend the cells. Load the cells with Fura-2 AM (acetoxymethyl ester), a membrane-permeable form of the dye, by incubating them in a loading buffer (e.g., HBSS) containing Fura-2 AM for 30-60 minutes at 37°C.[25][27] Cellular esterases cleave the AM group, trapping the active Fura-2 inside the cells.[24][26]

-

Washing: After incubation, wash the cells to remove extracellular dye.

-

Measurement: Resuspend the cells in a calcium-containing buffer and place them in a fluorometer or on a fluorescence microscope.

-

Ratiometric Imaging: Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[25][28] Measure the fluorescence emission at 510 nm for both excitation wavelengths.[25][28]

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380).[26][27] An increase in this ratio corresponds to an increase in intracellular calcium concentration. After establishing a stable baseline, add this compound or other agonists and record the change in the fluorescence ratio over time.

Nitric Oxide (NO) Measurement

The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[29][30][31]

-

Sample Collection: Culture cells (e.g., HUVECs) and treat them with this compound or control substances for the desired duration. Collect the cell culture supernatant.

-

Deproteination (Optional but Recommended): If the sample contains high protein levels, deproteinize it by adding zinc sulfate, vortexing, and centrifuging to pellet the precipitated proteins.[29]

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of Component I (e.g., sulfanilamide (B372717) in phosphoric acid) and Component II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).[30]

-

In a 96-well plate, add the cell supernatant samples and a series of sodium nitrite standards of known concentrations.

-

Add the freshly mixed Griess reagent to each well.[30]

-

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[30] During this time, a pink/magenta azo dye will form in the presence of nitrite.

-

Data Analysis: Measure the absorbance of each well at ~540 nm using a microplate reader.[29][31] Subtract the absorbance of a blank well. Generate a standard curve from the absorbance readings of the nitrite standards. Use this curve to determine the nitrite concentration in the experimental samples, which reflects the relative amount of NO produced.

Conclusion

This compound and its estrogenic metabolites exert significant and rapid cellular effects through non-genomic estrogen receptor signaling. The activation of key pathways, such as the MAPK/ERK cascade, leads to important downstream physiological responses, including the production of nitric oxide in the vasculature. These rapid, membrane-initiated actions are distinct from the slower, genomic effects and contribute to the complex, tissue-selective profile of this compound. A thorough understanding of these non-genomic mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for optimizing the therapeutic applications of this compound and for the development of novel selective tissue estrogenic activity regulators.

References

- 1. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 2. This compound as Hormonal Therapy and Neuroprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue-selectivity: the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound activates nitric oxide synthesis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Rapidly Attenuates the GABAB Response in Hypothalamic Neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of long-term this compound treatment on nuclear sex steroid hormone receptors and G-protein-coupled estrogen receptor-1 expression in the macaque uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] this compound activates nitric oxide synthesis in human endothelial cells. | Semantic Scholar [semanticscholar.org]

- 13. This compound Activates Nitric Oxide Synthesis in Human Endothelial Cells [ouci.dntb.gov.ua]

- 14. This compound and its metabolites induce antimitogenesis in human coronary artery smooth muscle cells: role of estrogen, progesterone, and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drugging the PI3K/AKT/mTOR Pathway in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound modulates neuronal plasticity through regulating Tau, GSK3β/Akt/PI3K pathway and CDK5 p35/p25 complexes in the hippocampus of aged male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hellobio.com [hellobio.com]

- 28. ionbiosciences.com [ionbiosciences.com]

- 29. sciencellonline.com [sciencellonline.com]

- 30. researchgate.net [researchgate.net]

- 31. sigmaaldrich.com [sigmaaldrich.com]

Foundational Research on Tibolone's Androgenic Effects in the Brain and Liver: A Technical Guide

Introduction

Tibolone is a synthetic steroid used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2] It is distinguished by its classification as a Selective Tissue Estrogenic Activity Regulator (STEAR), exerting variable estrogenic, progestogenic, and androgenic effects depending on the target tissue.[2][3][4] This tissue-specific activity is not inherent to the parent compound but is a result of its rapid metabolism into three primary active metabolites following oral administration.[5][6][7] Two of these metabolites, 3α-hydroxythis compound and 3β-hydroxythis compound, are responsible for its estrogenic effects, notably in the brain, bone, and vagina.[6][7] The third metabolite, the Δ4-isomer of this compound, possesses both progestogenic and androgenic properties.[5][6] This guide provides an in-depth analysis of the foundational research concerning the androgenic effects mediated by this compound's Δ4-isomer, with a specific focus on its mechanisms of action in the brain and liver.

Section 1: this compound Metabolism and the Androgenic Metabolite

Upon ingestion, this compound is rapidly metabolized by enzymes in the intestine and liver.[3][5] The parent molecule is converted into its active metabolites, including the Δ4-isomer, which is primarily responsible for the androgenic and progestogenic activities of the drug.[8][9] This metabolite exerts its effects by binding to and activating the Androgen Receptor (AR) and the Progesterone Receptor (PR).[8][9][10] The 3-hydroxy metabolites do not bind to the AR.[8] The tissue-specific actions of this compound are therefore critically dependent on the local enzymatic conversion to these active forms and the relative expression of steroid receptors in different cells.[3][10]

Section 2: Androgenic Effects in the Brain

The androgenic activity of this compound's Δ4-isomer plays a significant role in its effects on the central nervous system (CNS).[5][6] Studies in ovariectomized monkeys have shown that compared to serum, various brain regions accumulate higher levels of the androgenic/progestagenic Δ4-tibolone metabolite.[11] These elevated central levels are linked to this compound's beneficial effects on mood and libido in postmenopausal women.[7][11]

Signaling Pathways in the Brain

The Δ4-isomer of this compound activates androgen receptors, which are widely distributed throughout the brain.[12] AR activation initiates both classic genomic and rapid non-genomic signaling pathways.

-

Genomic Pathway: The Δ4-isomer binds to the AR in the cytoplasm, leading to the receptor's translocation into the nucleus. Here, the ligand-receptor complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes associated with neuronal function, survival, and plasticity.[13]

-

Non-Genomic Pathway: ARs can also be associated with the cell membrane, where they can rapidly activate intracellular signaling cascades, such as the MAPK/ERK pathway.[13] This rapid signaling can influence neuronal excitability and protect against apoptosis.[13]

Quantitative Data: Effects on Androgen Profile

The androgenic effects of this compound are also mediated systemically by its influence on Sex Hormone-Binding Globulin (SHBG), which is synthesized in the liver. By reducing SHBG levels, this compound increases the bioavailability of free testosterone (B1683101).[1][14]

| Parameter | Baseline (Mean) | Change after 12 Months with this compound (2.5 mg/day) | p-value | Reference |

| Free Testosterone (Free T) | 15.1 pmol/L | +101% (Doubled) | <0.05 | [14] |

| SHBG | 63.3 nmol/L | -51% (Halved) | <0.05 | [14] |

| DHEAS | 3.1 µmol/L | +22% | <0.05 | [14] |

| Total Testosterone | 0.8 nmol/L | -11% (Slight decrease) | <0.05 | [14] |

| (Data from a randomized, double-blind, prospective 1-year trial in 100 postmenopausal women)[14] |

Experimental Protocols

1. Animal Model for CNS Effects Assessment:

-

Model: Ovariectomized (OVX) cynomolgus monkeys are used to simulate a postmenopausal state.[11]

-

Treatment: Animals receive daily oral doses of this compound for an extended period (e.g., 36 days).[11]

-

Sample Collection: At the end of the treatment period, blood serum and various brain regions (e.g., hypothalamus, hippocampus, cerebral cortex) are collected.[3][11]

-

Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to quantify the concentrations of this compound and its metabolites (Δ4-isomer, 3α-OH-tibolone, 3β-OH-tibolone, and their sulfated forms) in serum and brain tissue homogenates. This allows for a direct comparison of peripheral and central metabolite levels.[3][11]

2. Receptor Binding and Transactivation Assays:

-

Objective: To determine the affinity and functional activity of this compound and its metabolites for the androgen receptor.[8]

-

Binding Assay Protocol: A competitive binding assay is performed using a radiolabeled androgen (e.g., ³H-R1881) and purified AR. The ability of unlabeled this compound or its metabolites to displace the radioligand is measured, and the concentration required for 50% displacement (IC50) is calculated to determine binding affinity.

-

Transactivation Assay Protocol: Cells (e.g., Chinese hamster ovary cells) are co-transfected with a plasmid expressing the human AR and a reporter plasmid containing an ARE linked to a reporter gene (e.g., luciferase). The cells are then treated with this compound or its metabolites. The activation of the AR is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).[8]

Section 3: Androgenic Effects in the Liver

The liver is a primary site of this compound metabolism and also a target for its androgenic effects.[3][15] The androgenic actions in the liver are twofold: direct activation of ARs by the Δ4-isomer and indirect modulation of systemic androgen levels through the regulation of SHBG synthesis.[3][14]

Signaling and Metabolic Regulation in the Liver

Androgen/AR signaling in the liver plays a role in regulating lipid and protein metabolism.[16][17] this compound's Δ4-isomer binds to hepatic ARs, influencing the transcription of genes involved in these processes. A key and clinically significant androgenic effect in the liver is the suppression of SHBG gene expression.[14] This leads to lower circulating levels of SHBG, which in turn increases the proportion of biologically active, unbound testosterone in the bloodstream.[14][18] While beneficial for libido, these hepatic androgenic effects can also influence lipid profiles, notably by reducing HDL-cholesterol levels.[1][19]

References

- 1. Role of androgens, progestins and this compound in the treatment of menopausal symptoms: a review of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indianmenopausesociety.org [indianmenopausesociety.org]

- 3. Effects of this compound on the Central Nervous System: Clinical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as Hormonal Therapy and Neuroprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effect of this compound on mood, cognition, well-being, and sexuality in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Receptor profiling and endocrine interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of exogenous sex steroids and effect on brain functions with a focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amygdala - Wikipedia [en.wikipedia.org]

- 13. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential effects on the androgen status of postmenopausal women treated with this compound and continuous combined estradiol and norethindrone acetate replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. erc.bioscientifica.com [erc.bioscientifica.com]

- 17. Frontiers | Liver and Steroid Hormones—Can a Touch of p53 Make a Difference? [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Effects of this compound and conventional hormone replacement therapies on arterial and hepatic cholesterol accumulation and on circulating endothelin-1, vascular cell adhesion molecule-1, and E-selectin in surgically menopausal monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Tibolone with Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Enzymes

Abstract

Tibolone is a synthetic steroid utilized in menopausal hormone therapy, distinguished by its tissue-selective hormonal activity. It exerts estrogenic effects on the bone and central nervous system, while avoiding stimulation of the endometrium and breast tissue. This unique profile is not inherent to the parent molecule but is the result of its complex metabolism and subsequent interactions with key steroidogenic enzymes in various target tissues. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its critical interactions with steroid sulfatase (STS) and the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. We will detail the molecular pathways, present quantitative data on enzyme inhibition and activation, outline relevant experimental protocols, and visualize these complex interactions to provide a comprehensive resource for researchers and drug development professionals.

This compound Metabolism: The Foundation of Tissue Selectivity

This compound itself is a pharmacologically inactive prodrug that is rapidly and extensively metabolized in the intestine and liver following oral administration.[1][2] Its tissue-specific effects are determined by the local enzymatic conversion into three primary active metabolites.[3][4]

-

3α-hydroxy-tibolone and 3β-hydroxy-tibolone: These metabolites are formed by the action of 3α- and 3β-hydroxysteroid dehydrogenases (which are members of the aldo-keto reductase 1C subfamily) and are responsible for the estrogenic effects of this compound.[1][5] They bind to the estrogen receptor (ER), primarily ERα, mediating the beneficial effects on bone density, vaginal atrophy, and thermoregulation.[6][7]

-

Δ4-isomer of this compound: This metabolite is formed directly from the parent compound and possesses both progestogenic and androgenic properties.[7][8] Its progestogenic activity in the endometrium prevents proliferation, while its androgenic effects in the brain and liver may contribute to positive effects on mood and libido.[7]

These metabolites, particularly the estrogenic 3-hydroxy versions, circulate predominantly in their inactive, sulfated forms.[3][9] The local reactivation of these metabolites and the modulation of local estrogen synthesis are controlled by the enzymes steroid sulfatase and 17β-hydroxysteroid dehydrogenases.

Interaction with Steroid Sulfatase (STS)

Steroid sulfatase is a pivotal enzyme in steroid biosynthesis, responsible for hydrolyzing inactive circulating steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[10] In hormone-dependent tissues like the breast, this pathway is a major source of local estrogen production. This compound and its metabolites exert a potent, tissue-specific inhibitory effect on STS.[11][12]

Tissue-Specific Inhibition of STS Activity

The inhibitory action of this compound on STS is a cornerstone of its breast safety profile.[3][13] Studies have shown that this compound and its metabolites strongly inhibit STS activity in breast cancer cell lines, have an intermediate effect in endometrial cells, and are largely inactive in osteoblast-like bone cells.[12][14] This selective inhibition prevents the local conversion of circulating E1S to estrone, thereby reducing the substrate available for conversion to potent estradiol (B170435) and avoiding estrogenic stimulation in the breast.[13][15] In breast cancer cells, the mechanism is primarily through reversible inhibition.[11]

Quantitative Data on STS Inhibition

The following table summarizes the reported inhibitory effects of this compound and its metabolites on STS activity across different human cell lines.

| Cell Line | Tissue Type | Compound(s) | Concentration | % Inhibition | Reference |

| T-47D | Breast Cancer | This compound & Metabolites | Not Specified | 70 - 90% | [12][14] |

| MCF-7 | Breast Cancer | This compound & Metabolites | 10 µM | 33 - 57% | [11] |

| T47D | Breast Cancer | This compound & Metabolites | 10 µM | 33 - 57% | [11] |

| HEC-1A | Endometrial Cancer | This compound & Metabolites | Not Specified | 8 - 43% | [12][14] |

| JEG-3 | Choriocarcinoma | This compound & Metabolites | 10 µM | 33 - 57% | [11] |

| HOS-TE-85 | Osteoblast-like | This compound, Δ4-Isomer | 10 µM | Inactive | [11] |

| HOS-TE-85 | Osteoblast-like | 3α/3β-OH Metabolites | 10 µM | 39 - 55% | [11] |

The Sulfation-Desulfation Balance

While this compound inhibits STS, its own estrogenic metabolites are subject to sulfation by sulfotransferase (SULT) enzymes, converting them into inactive sulfate conjugates that predominate in circulation.[3][16] STS can, in turn, hydrolyze these conjugates to regenerate the active forms. However, this process is selective; only the 3β-hydroxy-tibolone sulfates are efficiently hydrolyzed by STS, whereas the 17-sulfates of this compound and its Δ4-isomer, and the sulfates of 3α-hydroxy-tibolone, are resistant to STS action.[16][17] This dynamic interplay between SULTs and STS creates a mechanism for tightly regulating the local availability of active estrogenic metabolites.

Interaction with 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Enzymes

The 17β-HSD family of enzymes plays a critical role in regulating the biological potency of steroid hormones at a pre-receptor level.[18] They catalyze the interconversion of low-activity 17-ketosteroids and high-activity 17β-hydroxysteroids. Two isoforms are particularly relevant to this compound's mechanism:

-

17β-HSD Type 1 (17β-HSD1): Primarily catalyzes the reductive conversion of the weak estrogen estrone (E1) to the highly potent estradiol (E2).[19][20] High expression of this enzyme in breast tumors is linked to increased local E2 levels and tumor growth.[21]

-

17β-HSD Type 2 (17β-HSD2): Catalyzes the opposite, oxidative reaction, converting potent E2 back into the weaker E1.[13][20] This enzyme acts as a protective mechanism against excessive estrogenic stimulation.

This compound and its metabolites exert a dual and opposing effect on these two enzymes, further contributing to its tissue-selective profile.[3][22]

Dual Action on 17β-HSD Pathways

In breast and endometrial tissue, this compound's enzymatic modulation leads to a net decrease in potent estradiol:

-

Inhibition of 17β-HSD Type 1: this compound and its metabolites inhibit the activity of 17β-HSD1.[3][13] This action, combined with the inhibition of STS, effectively shuts down the two main pathways for local production of estradiol, preventing stimulation of breast and endometrial tissue.[7][22]

-

Stimulation of 17β-HSD Type 2: Concurrently, this compound and its progestogenic Δ4-isomer upregulate the activity of the estrogen-inactivating enzyme, 17β-HSD2.[3][13] This enhances the conversion of any available estradiol back to the less potent estrone, providing an additional layer of protection in the endometrium.[13]

References

- 1. Pharmacokinetics of this compound in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Tissue-selectivity: the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: what does tissue specific activity mean? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is metabolized by the 3alpha/3beta-hydroxysteroid dehydrogenase activities of the four human isozymes of the aldo-keto reductase 1C subfamily: inversion of stereospecificity with a delta5(10)-3-ketosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Beneficial effect of this compound on mood, cognition, well-being, and sexuality in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic parameters of sulfated this compound metabolites in postmenopausal women after single and multiple doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nature of inhibition of steroid sulphatase activity by this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a compound with tissue specific inhibitory effects on sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Postmenopausal this compound Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [논문]this compound: a compound with tissue specific inhibitory effects on sulfatase [scienceon.kisti.re.kr]

- 15. hormonebalance.org [hormonebalance.org]

- 16. Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of this compound and Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interactions of the human cytosolic sulfotransferases and steroid sulfatase in the metabolism of this compound and raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and function of 17beta-hydroxysteroid dehydrogenase type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics of Tibolone's Sulfated Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone is a synthetic steroid used for the management of menopausal symptoms and the prevention of osteoporosis. Its pharmacological activity is attributed to its rapid and extensive metabolism into three active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and Δ4-tibolone. A crucial aspect of this compound's pharmacokinetics is the subsequent sulfation of these metabolites, a process that significantly influences their bioavailability, distribution, and tissue-specific effects. This technical guide provides an in-depth exploration of the pharmacokinetics of this compound's sulfated metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying metabolic pathways.

Metabolic Pathway and Tissue-Specific Action

Following oral administration, this compound undergoes extensive first-pass metabolism in the liver and intestines. The parent compound is rapidly converted to its hydroxylated and isomerized metabolites. These active metabolites are then subject to Phase II conjugation, primarily through sulfation by sulfotransferase (SULT) enzymes. This metabolic process is a critical determinant of this compound's tissue-selective activity, a concept known as "pre-receptor regulation."

In tissues such as the breast and endometrium, high levels of SULT activity lead to the rapid conversion of active hydroxy metabolites into inactive sulfated conjugates.[1][2][3] Conversely, in tissues like bone, lower SULT activity and the presence of sulfatase (STS) enzymes, which can hydrolyze the sulfated metabolites back to their active form, result in a net estrogenic effect.[2][3] The primary enzymes responsible for the sulfation of this compound's metabolites are SULT2A1 and SULT1E1.[1][4]

Quantitative Pharmacokinetics of this compound Metabolites

The pharmacokinetic profile of this compound is characterized by low systemic exposure to the parent drug and its active metabolites, with a high predominance of sulfated conjugates in circulation. Following a single oral dose of 2.5 mg this compound, over 90% of the circulating metabolites are in the sulfated form within 3 hours.[5] The predominant di-sulfated metabolite is 3α,17β-di-sulfated-tibolone.[5]

While specific pharmacokinetic parameters for the sulfated metabolites are not extensively detailed in publicly available literature, the data for the non-sulfated active metabolites provide insight into the rapid metabolism and clearance of the active moieties.

Table 1: Pharmacokinetic Parameters of Non-Sulfated this compound Metabolites in Postmenopausal Women (Single 2.5 mg Oral Dose)

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 3α-hydroxythis compound | 16.7 | 1-2 | 49.6 - 62.6 | ~7 |

| 3β-hydroxythis compound | 3.7 | 1-2 | Not Reported | ~7 |

| Δ4-tibolone | 0.8 | 1-2 | Not Reported | Not Reported |

Data compiled from multiple sources. Note that the half-life (t½) is for the terminal elimination phase of the active metabolites, which are rapidly converted to their sulfated forms.

Experimental Protocols

The quantification of this compound and its sulfated metabolites in biological matrices requires sensitive and specific analytical methods due to their complex structures and low circulating concentrations. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for the Quantification of this compound and its Metabolites in Human Plasma

This section outlines a typical LC-MS/MS method for the analysis of this compound and its metabolites.

1. Sample Preparation:

-

Objective: To extract the analytes from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 500 µL of human plasma, add an internal standard (e.g., isotopically labeled this compound metabolite).

-

Perform liquid-liquid extraction with 1 mL of ethyl acetate.

-

Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. Chromatographic Conditions:

-

Objective: To separate the analytes of interest before detection by the mass spectrometer.

-

Parameters:

-

LC System: UPLC system

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 95% A to 5% A over 4 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

3. Mass Spectrometric Conditions:

-

Objective: To detect and quantify the separated analytes.

-

Parameters:

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 313.2 → 277.2

-

3α/3β-hydroxythis compound: m/z 315.2 → 297.2

-

Δ4-tibolone: m/z 313.2 → 91.1

-

Sulfated Metabolites: Require specific optimization, often in negative ion mode, with precursor ions corresponding to the sulfated molecule and product ions corresponding to the loss of the sulfate (B86663) group (SO3, 80 Da) or the de-sulfated metabolite.

-

-

Collision Energy and other MS parameters: Optimized for each analyte.

-

4. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.[6]

Conclusion

The pharmacokinetics of this compound are complex and are largely driven by the extensive formation of sulfated metabolites. These sulfated conjugates are the predominant circulating species and play a pivotal role in the tissue-specific effects of the drug. Understanding the dynamics of sulfation and desulfation is therefore essential for a comprehensive grasp of this compound's mechanism of action. The analytical methods for quantifying these metabolites, particularly LC-MS/MS, provide the necessary sensitivity and specificity for their determination in biological matrices. Further research to fully elucidate the pharmacokinetic profiles of the individual sulfated metabolites will provide a more complete picture of this compound's disposition in the body and its therapeutic effects.

References

- 1. Sulfation of this compound metabolites by human postmenopausal liver and small intestinal sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a compound with tissue specific inhibitory effects on sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kup.at [kup.at]

- 4. Sulfation of this compound and this compound metabolites by expressed human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic parameters of sulfated this compound metabolites in postmenopausal women after single and multiple doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy this compound and comparative bioavailability of two this compound formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Tibolone's Influence on Angiogenic Factor Expression: A Technical Guide

A Deep Dive into the Molecular Mechanisms and Experimental Evidence Surrounding Tibolone and Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how this compound, a synthetic steroid used for hormone therapy, modulates the expression of key angiogenic factors, with a primary focus on Vascular Endothelial Growth Factor (VEGF). This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

Executive Summary

This compound exhibits a complex, tissue-selective hormonal effect, acting as an estrogenic, progestogenic, and androgenic agent through its active metabolites.[1][2] Its influence on angiogenesis, the formation of new blood vessels, is a critical area of research, particularly concerning its safety and therapeutic potential in various physiological and pathological contexts, including the endometrium and breast tissue. The evidence to date suggests that this compound and its metabolites can differentially regulate the expression of VEGF and other angiogenic factors, with the specific outcome being highly dependent on the cellular context and the hormonal milieu.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound and its metabolites on the expression of angiogenic factors.

Table 1: In Vitro Effects of this compound and its Metabolites on Angiogenic Factor mRNA Expression in Ishikawa Cells (Endometrial Adenocarcinoma)

| Treatment | Concentration (µmol/L) | Target Gene | Fold Change vs. Control | Reference |

| This compound | 1.0, 0.1, 0.01 | VEGF 121 | Increased | [3] |

| VEGF 165 | Increased | [3] | ||

| TSP-1 | No significant change | [3] | ||

| 3α-hydroxythis compound | 1.0, 0.1, 0.01 | VEGF 121 | Increased | [3] |

| VEGF 165 | Increased | [3] | ||

| TSP-1 | No significant change | [3] | ||

| 3β-hydroxythis compound | 1.0, 0.1, 0.01 | VEGF 121 | Increased | [3] |

| VEGF 165 | Increased | [3] | ||

| TSP-1 | No significant change | [3] | ||

| Δ4-tibolone | 1.0, 0.1, 0.01 | VEGF 121 | No effect | [3] |

| VEGF 165 | No effect | [3] | ||

| TSP-1 | Increased | [3] | ||

| Estradiol (B170435) (E2) | 1.0, 0.1, 0.01 | VEGF 121 | Increased | [3] |

| VEGF 165 | Increased | [3] | ||

| TSP-1 | No significant change | [3] |

Table 2: In Vivo Effects of this compound on Plasma VEGF Levels in Postmenopausal Women

| Treatment Group | Duration | Baseline Plasma VEGF (pg/mL) | Plasma VEGF at 6 Months (pg/mL) | Plasma VEGF at 12 Months (pg/mL) | P-value | Reference |

| This compound (2.5 mg/day) | 12 months | 240.6 ± 165.8 | 271.4 ± 172.7 | 274.8 ± 183.1 | P=0.03 | [4][5] |

| CEE/MPA | 12 months | 268.1 ± 187.8 | 320.0 ± 175.3 | 321.1 ± 181.8 | P=0.01 | [4][5] |

| Raloxifene | 12 months | Not specified | No significant change | No significant change | Not specified | [4][5] |

| Control | 12 months | Not specified | No significant change | No significant change | Not specified | [4][5] |

Signaling Pathways and Mechanisms of Action

This compound is metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[1][2] The tissue-selective effects of this compound are a result of the differential expression and activity of enzymes that metabolize this compound and the varying affinities of its metabolites for estrogen, progesterone, and androgen receptors in different target tissues.[6]

The estrogenic metabolites, 3α- and 3β-hydroxythis compound, are thought to upregulate VEGF expression through activation of estrogen receptors (ERα and ERβ). This is consistent with the known effects of estradiol on VEGF.[3] In contrast, the Δ4-isomer, which has progestogenic and androgenic properties, appears to have a different effect. In endometrial cells, it does not stimulate VEGF but increases the expression of the anti-angiogenic factor Thrombospondin-1 (TSP-1).[3] This dual action may contribute to the observed endometrial safety of this compound, as the progestogenic effect of the Δ4-isomer counteracts the estrogenic stimulation of the endometrium.[7][8][9]

In breast cancer cells, the effects are more complex and appear to be cell-line dependent. While some studies suggest that the Δ4-isomer is less effective than progestogens at inducing VEGF in T-47D cells, other research indicates that this compound and its hydroxy-metabolites have no effect on VEGF mRNA expression in MCF-7 cells.[10]

Caption: Metabolism of this compound and the tissue-specific actions of its metabolites on angiogenic factors.

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of this compound on angiogenic factor expression.

In Vitro Study on Ishikawa Cells

-

Objective: To determine the effect of this compound and its metabolites on the mRNA expression of VEGF isoforms and TSP-1.[3]

-

Cell Line: Ishikawa cells (a well-differentiated human endometrial adenocarcinoma cell line).[3]

-

Cell Culture: Cells were cultured to confluence in vitro.[3]

-

Treatment: Confluent cells were treated with this compound, 3α-hydroxythis compound, 3β-hydroxythis compound, Δ4-tibolone, and Estradiol (E2) at concentrations of 1.0, 0.1, and 0.01 µmol/L for 24 hours. Control cells were treated with the medium alone.[3]

-

RNA Extraction and Reverse Transcription: Total RNA was extracted from control and treated cells and then reverse-transcribed into cDNA.[3]

-

Gene Expression Analysis: The relative abundance of VEGF 121, VEGF 165, TSP-1, and β-actin (housekeeping gene) mRNA was measured using a polymerase chain reaction (PCR) with the incorporation of 33P-dCTP, followed by scintillation spectroscopy.[3]

Caption: Experimental workflow for in vitro analysis of angiogenic factor expression.